N,N,N',N'-Tetramethylbut-2-enylenediamine
Description
Context and Significance within Aliphatic Diamine Chemistry
Aliphatic diamines are organic compounds containing two amino groups attached to a non-aromatic carbon framework. iloencyclopaedia.org This class of molecules is significant in chemistry, serving as crucial building blocks, intermediates, and functional agents in a multitude of applications. iloencyclopaedia.orgresearchgate.net Their utility stems from a unique combination of basicity, reactivity, and, in many cases, an ability to chelate metal ions. researchgate.netnih.gov
Compounds like ethylenediamine (B42938) and its derivatives are produced on a large scale and are foundational to the production of polymers such as polyamides, as well as fungicides, and additives for lubricants and fuels. researchgate.netbasf.com Aliphatic diamines are broadly used as monomers for polyamides and polyureas, as ligands in coordination chemistry, and as catalysts. iloencyclopaedia.orgwikipedia.org
N,N,N',N'-Tetramethylbut-2-enylenediamine, with its molecular formula C₈H₁₈N₂ , fits within this family as a more specialized diamine. The presence of the but-2-ene backbone and the tetramethyl substitution on the nitrogen atoms distinguishes it from simpler diamines like N,N,N',N'-tetramethylethylenediamine (TMEDA). nih.gov These features modulate its properties, such as its basicity, steric hindrance, and conformational flexibility, influencing its role as a ligand and a reactant in organic synthesis. For instance, it is utilized in the synthesis of polyquaternium-2, a polymer found in personal care products.
Historical Development and Initial Investigations of Butene-Derived Amines
The study of butene-derived amines is part of the broader history of the development of gasoline and hydrocarbon chemistry. Early research in the late 19th century focused on utilizing volatile hydrocarbons from coal gas for internal combustion engines. wikipedia.org The subsequent development of cracking processes allowed for the breakdown of heavier hydrocarbons into lighter, more useful products, increasing the availability of various butene isomers as chemical feedstocks. wikipedia.org
The synthesis of functionalized amines derived from these simple hydrocarbon building blocks followed. A common and established laboratory and industrial method for preparing this compound involves the nucleophilic substitution of 1,4-dibromo-2-butene (B147587) with an excess of dimethylamine. This reaction is typically performed in a solvent like ethanol (B145695) or methanol (B129727) and in the presence of a base to neutralize the hydrobromic acid formed during the reaction.
The availability of precursors like 1,4-dibromo-2-butene, derived from the petrochemical industry, was a critical factor in the investigation of butene-derived diamines. The exploration of such compounds is a logical extension of the vast research into other diamines, such as phenylenediamines, which have been synthesized through various methods including the alkylation of p-phenylenediamine (B122844) with agents like dimethyl sulfate. orgsyn.org These foundational synthetic strategies paved the way for the creation and investigation of a wide array of substituted diamines with tailored properties.
Stereochemical Considerations in But-2-enylenediamine Frameworks
The most commonly cited form of this compound is the (E)-isomer, as indicated by its IUPAC name: (E)-N,N,N',N'-tetramethylbut-2-ene-1,4-diamine. The "(E)" designation (from the German entgegen, meaning opposite) signifies that the higher-priority substituents on each carbon of the double bond are on opposite sides. In this case, the -CH₂N(CH₃)₂ groups are positioned in a trans configuration across the double bond.
This specific stereochemistry has important implications for the molecule's reactivity and function:
Molecular Geometry: The (E)-configuration results in a more linear and extended molecular shape compared to the corresponding (Z)-isomer (from the German zusammen, meaning together), which would have a more curved or "U" shape. This geometry influences how the molecule can pack in a crystal lattice and how it approaches other molecules in a reaction.
Ligand Properties: When acting as a bidentate ligand to coordinate with a metal ion, the (E)-isomer's geometry dictates the size and conformation of the resulting chelate ring. The distance and spatial relationship between the two nitrogen donor atoms are fixed by the trans double bond, which can affect the stability and catalytic activity of the metal complex formed.
Steric Hindrance: The trans arrangement of the bulky dimethylaminomethyl groups minimizes steric repulsion between them, making the (E)-isomer generally more thermodynamically stable than the (Z)-isomer. This stability often makes it the predominant or exclusive product in many synthetic routes.
The stereoisomerism of but-2-enylenediamine frameworks is a critical factor governing their chemical properties and applications, with the (E)-configuration being the most prevalent and often preferred isomer for synthetic and coordination chemistry purposes.
Data Tables
Table 1: Physical and Chemical Properties of (E)-N,N,N',N'-Tetramethylbut-2-enylenediamine
| Property | Value |
| IUPAC Name | (E)-N,N,N',N'-tetramethylbut-2-ene-1,4-diamine |
| CAS Number | 4559-79-9 |
| Molecular Formula | C₈H₁₈N₂ |
| Molecular Weight | 142.24 g/mol |
| Density | 0.808 g/cm³ |
| Purity (Typical) | 95% |
Structure
3D Structure
Properties
IUPAC Name |
N,N,N',N'-tetramethylbut-2-ene-1,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-9(2)7-5-6-8-10(3)4/h5-6H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEDAAUECWBMLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CCN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858749 | |
| Record name | N,N,N',N'-Tetramethylbut-2-enylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4559-79-9 | |
| Record name | N1,N1,N4,N4-Tetramethyl-2-butene-1,4-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4559-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N,N',N'-Tetramethylbut-2-enylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,N',N'-tetramethylbut-2-enylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.663 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Mechanisms of N,n,n ,n Tetramethylbut 2 Enylenediamine
Established Synthesis Routes of N,N,N',N'-Tetramethylbut-2-enylenediamine
The synthesis of this compound is predominantly achieved through the nucleophilic substitution of halogenated butene precursors. This method is a reliable and well-documented pathway for creating tetraalkyl-2-butene-1,4-diamines.
Nucleophilic Substitution of Halogenated Butene Precursors
The most common halogenated precursor for this synthesis is 1,4-dichloro-2-butene. This organochlorine compound exists as cis and trans isomers and serves as a key intermediate in various industrial chemical productions. The trans isomer is particularly noted for readily reacting with secondary amines to produce high yields of N,N,N',N'-tetraalkyl-2-butene-1,4-diamines.
The synthesis is achieved through the reaction of 1,4-dichloro-2-butene with a secondary amine, in this case, dimethylamine. The reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of dimethylamine acts as the nucleophile, displacing the chlorine atoms from the butene backbone. Typically, two moles of the amine react with one mole of the dichlorobutene to yield the final tetrasubstituted diamine. The use of the trans isomer of 1,4-dichloro-2-butene is reported to give good yields of the desired product. In contrast, reactions with primary amines or ammonia can lead to the formation of cyclic products or high molecular weight polymers.
| Reactant | Reagent | Product | Reaction Type |
| 1,4-dichloro-2-butene | Dimethylamine | This compound | Nucleophilic Substitution |
Optimizing the yield and purity of this compound involves careful control of reaction conditions. Key strategies include:
Stoichiometry: Using a molar excess of dimethylamine can help ensure the complete substitution of both chlorine atoms and can also act as a base to neutralize the hydrogen chloride formed during the reaction.
Temperature Control: As with most nucleophilic substitution reactions, temperature is a critical factor. The reaction may require heating to proceed at a reasonable rate, but excessive temperatures could lead to side reactions and the formation of impurities.
Solvent Choice: The selection of an appropriate solvent is crucial. The solvent should be able to dissolve the reactants but should not react with them. Polar aprotic solvents are often suitable for such reactions.
Purification: After the reaction is complete, the product must be separated from unreacted starting materials, solvent, and byproducts. This is typically achieved through techniques such as distillation, given the product's boiling point of 171-172 °C sigmaaldrich.com. The physical properties of the compound are summarized in the table below.
Table 1: Physical Properties of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine sigmaaldrich.com
| Property | Value |
|---|---|
| Molecular Weight | 142.24 g/mol |
| Boiling Point | 171-172 °C (at 735 mmHg) |
| Density | 0.808 g/mL (at 25 °C) |
| Refractive Index | n20/D 1.4416 |
Alternative Synthetic Pathways
While nucleophilic substitution of halogenated precursors is the most established route, the scientific literature does not prominently feature alternative synthetic pathways for this compound. Other general methods for synthesizing diamines, such as the reductive amination of dicarbonyl compounds, could theoretically be applied, but specific examples for this compound are not widely documented.
Chemical Transformations and Reaction Analysis
The chemical reactivity of this compound is influenced by the presence of two tertiary amine functional groups and a central carbon-carbon double bond.
Oxidation Reactions and Formation of N-Oxide Derivatives
Tertiary amines are known to undergo oxidation to form N-oxides, and this compound is expected to follow this pattern. The synthesis of N-oxides from tertiary amines is often a straightforward process. nih.gov
Common oxidizing agents like hydrogen peroxide (H2O2) are used for this transformation. nih.gov The reaction involves the oxidation of the nitrogen atoms of the tertiary amine groups. For a diamine like this compound, this can potentially lead to a mono-N-oxide or a di-N-oxide, depending on the stoichiometry of the oxidizing agent and the reaction conditions. The oxidation of the closely related compound N,N,N′,N′-tetramethylethane-1,2-diamine with H2O2 serves as a clear precedent for this type of reaction. nih.gov The autoxidation of similar compounds, such as N,N,N',N'-tetramethyl-p-phenylenediamine, has also been shown to generate hydrogen peroxide. nih.gov
Table 2: Plausible Oxidation Reaction
| Reactant | Oxidizing Agent | Potential Product |
|---|
The introduction of the N-oxide functionality significantly alters the molecule's properties, such as increasing its polarity and water solubility. nih.gov
Reduction Processes to Saturated Diamine Analogues (e.g., using Lithium Aluminum Hydride)
The conversion of this compound to its saturated counterpart, N,N,N',N'-Tetramethyl-1,4-butanediamine (TMBD), involves the reduction of the central carbon-carbon double bond. A primary reagent for such transformations is Lithium Aluminum Hydride (LiAlH₄).
Lithium aluminum hydride is a potent reducing agent capable of reducing a wide array of polar functional groups. ic.ac.ukyoutube.com However, it is generally unreactive towards isolated (non-conjugated) carbon-carbon double or triple bonds. ic.ac.uk In the case of this compound, the double bond is not conjugated with a polar group that would activate it towards reduction by LiAlH₄. Therefore, under standard conditions, LiAlH₄ would not be the expected reagent of choice for reducing the butene double bond.
The reduction of the double bond in this compound is more typically achieved through catalytic hydrogenation. This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst.
Table 1: Comparison of Reduction Methods for Alkenes
| Method | Reagent/Catalyst | Substrate Scope | Typical Conditions | Comments |
|---|---|---|---|---|
| Catalytic Hydrogenation | H₂ with Pt, Pd, Ni, or Rh | Broad (alkenes, alkynes) | Room temperature to moderate heat, atmospheric to high pressure | Highly efficient and clean. Can sometimes reduce other functional groups. |
For the specific reduction of this compound to N,N,N',N'-Tetramethyl-1,4-butanediamine, catalytic hydrogenation represents the more standard and effective methodology.
Nucleophilic Reactivity and Selectivity Profiles
The nucleophilic character of this compound is centered on the lone pairs of electrons on the two nitrogen atoms. As tertiary amines, these nitrogens can act as nucleophiles, donating their electron pairs to electrophilic centers. The compound's structure, featuring two independent nucleophilic sites, allows it to function as a bidentate ligand in coordination chemistry, forming complexes with various metal ions.
The nucleophilicity of the amine groups can be influenced by several factors:
Steric Hindrance : The methyl groups attached to the nitrogen atoms create some steric bulk, which can modulate the accessibility of the lone pairs to an electrophile.
Electronic Effects : The alkyl groups are electron-donating, which increases the electron density on the nitrogen atoms, thereby enhancing their nucleophilicity compared to ammonia or primary/secondary amines.
The presence of two amine groups allows for the possibility of either mono- or di-substitution reactions when reacting with electrophiles. The selectivity for mono- versus di-substitution can often be controlled by adjusting the stoichiometry of the reactants. For instance, using a molar excess of the diamine would favor monosubstitution.
Influence of the Butene Double Bond on Chemical Reactivity and Stereoselectivity
The C=C double bond in the butene backbone is a key structural feature that differentiates this compound from its saturated analog, N,N,N',N'-tetramethyl-1,4-butanediamine (TMBD), and significantly influences its chemical properties.
Electronic Influence : The double bond can exert an electronic influence on the reactivity of the amine groups. Although separated by a methylene (B1212753) group (CH₂), the π-system of the double bond can have a modest electron-withdrawing inductive effect, which could slightly decrease the basicity and nucleophilicity of the nitrogen atoms compared to its saturated analog.
Stereochemical Influence : The geometry of the double bond (cis or trans) imposes conformational constraints on the molecule. This rigidity can play a role in the stereoselectivity of reactions where the diamine acts as a chiral ligand or a reactant. The fixed spatial relationship between the two nitrogen atoms can be crucial in the formation of specific stereoisomers in metal complexes or organic reactions. The double bond's presence creates a more rigid backbone compared to the flexible butane chain in the saturated analogue, which can be advantageous in stereoselective synthesis.
Additional Reactivity : The double bond itself is a site of reactivity, susceptible to electrophilic addition reactions (e.g., halogenation, hydrohalogenation, epoxidation). This allows for further chemical transformations of the molecule that are not possible with the saturated diamine. Careful control of reaction conditions is necessary to achieve selective reactions at either the amine or the double bond functionalities.
Table 2: Comparison of Properties: Unsaturated vs. Saturated Diamine
| Property | This compound | N,N,N',N'-Tetramethyl-1,4-butanediamine (TMBD) |
|---|---|---|
| Backbone Structure | Contains a rigid C=C double bond | Flexible single-bond alkane chain |
| Conformational Flexibility | Reduced | High |
| Reactivity Sites | Nucleophilic nitrogen atoms, C=C double bond | Nucleophilic nitrogen atoms |
| Potential for Stereocontrol | Higher, due to rigid backbone | Lower |
| Basicity of Nitrogen | Potentially slightly lower due to inductive effect of C=C | Standard for a tertiary alkylamine |
Coordination Chemistry and Ligand Design Principles
Complexation Behavior with Metal Ions
Chelation Modes and Coordination Geometries
The chelation of N,N,N',N'-Tetramethylbut-2-enylenediamine to a metal ion would involve the two nitrogen atoms, forming a seven-membered chelate ring. The geometry of this ring would be significantly influenced by the rigidity of the carbon-carbon double bond within the backbone. Unlike the flexible saturated analogue, the cis or trans configuration of the double bond would impose conformational constraints. A cis-configuration would likely favor chelation to a single metal center, while a trans-configuration might hinder intramolecular chelation and could potentially favor bridging between two metal centers.
Ligand Field Effects and Electronic Structure Perturbations
The electronic properties of this compound would be a key area of investigation. The nitrogen lone pairs provide the primary donor capability. The presence of the but-2-enyl backbone, compared to a saturated one, could influence the ligand field strength. The double bond could potentially participate in electronic interactions with the metal center, although direct π-backbonding from a d-metal to the C=C bond is less common for simple alkenes compared to ligands like carbon monoxide or phosphines.
Spectroscopic techniques such as UV-Visible and NMR spectroscopy would be crucial in probing the electronic perturbations upon complexation. Changes in the electronic absorption spectra of the metal ion would provide insights into the ligand field splitting energy (Δ). NMR spectroscopy would reveal changes in the chemical shifts of the ligand's protons and carbons upon coordination, offering clues about the electronic environment around the metal center.
Applications in Organometallic Catalysis
Role as a Supporting Ligand in Transition Metal Catalysis
In the absence of specific examples, one can hypothesize about the potential roles of this compound as a supporting ligand. Its function would be to stabilize the metal center, influence its reactivity, and potentially participate directly in the catalytic cycle. The steric and electronic properties of the ligand would be critical in defining its utility. The steric hindrance provided by the four methyl groups could create a specific pocket around the metal center, influencing substrate approach and selectivity.
Influence on Catalyst Activity and Selectivity in Organic Transformations
The unique structural feature of the but-2-enyl backbone could have a profound impact on catalyst activity and selectivity. The rigidity of the chelate ring could enforce a specific geometry on the catalytic center, which might be beneficial for certain stereoselective transformations. For example, in reactions where the bite angle of the ligand is crucial, this compound would offer a different profile compared to the more flexible TMEDA.
Potential areas of application could include polymerization, cross-coupling reactions, or hydrogenation, where the electronic and steric tuning of the metal center is paramount. Comparative studies with its saturated and ethylenic counterparts would be necessary to delineate the specific influence of the but-2-enyl linker.
Design of Novel Catalytic Systems Employing this compound Derivatives
The potential for derivatization of this compound opens avenues for the design of novel catalytic systems. Modification of the methyl groups or the backbone could be used to fine-tune the ligand's properties. For instance, replacing the methyl groups with other alkyl or aryl groups would alter the steric environment. Functionalization of the double bond could allow for the attachment of the catalytic complex to a solid support, facilitating catalyst recovery and recycling.
The synthesis of such derivatives and their subsequent complexation with various transition metals would be the first step towards exploring their catalytic potential. High-throughput screening methods could then be employed to rapidly assess their performance in a range of organic transformations.
Applications in Advanced Organic Synthesis
Role as a Versatile Building Block in Molecular Construction
N,N,N',N'-Tetramethylbut-2-enylenediamine is utilized as a foundational building block in organic synthesis. Building blocks are essential chemical reagents that form the core of more complex molecules, and this diamine, with its multiple reactive sites, fits this role effectively. enamine.net Its primary application in this context is as a ligand in coordination chemistry and as a starting material for constructing larger molecules, particularly in the production of polymers and specialized surfactants.
The structure of the molecule, formally named (E)-N,N,N',N'-tetramethylbut-2-ene-1,4-diamine, features a C4 backbone with a trans-double bond and tertiary amine groups at the 1 and 4 positions. sigmaaldrich.comchemdad.com This specific arrangement provides a defined stereochemistry and spatial orientation of the nitrogen atoms, which is a crucial feature for its function in molecular construction.
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (E)-N,N,N',N'-tetramethylbut-2-ene-1,4-diamine | chemdad.com |
| CAS Number | 111-52-4 | sigmaaldrich.comchemdad.comlookchem.com |
| Molecular Formula | C₈H₁₈N₂ | chemdad.com |
| Molecular Weight | 142.24 g/mol | sigmaaldrich.comchemdad.com |
| Boiling Point | 172-173 °C (at 723 mmHg) | chemdad.com |
| Density | 0.82 g/mL (at 25 °C) | chemdad.com |
Participation in Cascade and Multicomponent Reactions
While diamines are often valuable substrates in cascade and multicomponent reactions due to their ability to participate in multiple bond-forming events in a single operation, specific documented examples of this compound in such transformations are not prominent in the reviewed literature. These reactions are highly efficient methods for building molecular complexity, and the structure of this diamine suggests potential for its use in these areas, representing an avenue for future research.
The synthesis of compound libraries is a cornerstone of modern drug discovery and materials science, often relying on the parallel synthesis of numerous related compounds from a common scaffold. enamine.net Chemical suppliers provide extensive collections of building blocks, categorized by functional groups like amines, for this purpose. enamine.net Although this compound is classified as a building block, specific studies detailing its use as a central scaffold for generating diverse organic compound libraries are not extensively reported.
The geometry of this compound is inherently stereocontrolled, existing as the trans or (E) isomer across the carbon-carbon double bond. sigmaaldrich.comchemdad.com This predefined stereochemistry is a significant feature. While the double bond and adjacent methylene (B1212753) groups offer sites for further stereocontrolled transformations, such as additions or cyclizations, detailed applications in stereocontrolled synthesis leading to specific chiral products are not widely documented in current literature.
Precursor for Quaternary Ammonium (B1175870) Compounds Synthesis
A primary and well-established application of this compound is its role as a precursor in the synthesis of bis-quaternary ammonium compounds (bis-QACs). These resulting molecules, which feature two positively charged quaternary ammonium centers, are notable for their use as surfactants and antimicrobial agents. The diamine is a key reactant in the synthesis of polymers like polyquaternium-2, which is found in personal care products.
The conversion of the tertiary amine groups in this compound to quaternary ammonium salts occurs via the Menschutkin reaction, a type of bimolecular nucleophilic substitution (SN2). mdpi.com In this process, the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (e.g., methyl iodide or an alkyl bromide).
The mechanism proceeds as follows:
First Quaternization: One of the nitrogen atoms attacks an alkyl halide molecule. The lone pair of electrons on the nitrogen forms a new carbon-nitrogen bond, while the bond between the carbon and the halide breaks. This forms a mono-quaternary ammonium salt.
Second Quaternization: The second tertiary amine group, which is still present on the molecule, then undergoes the same SN2 reaction with another molecule of the alkyl halide. This results in the final bis-quaternary ammonium salt, with two positive charges on the nitrogen atoms, balanced by two halide counter-ions.
The reaction is typically bimolecular, and its rate is influenced by factors such as the solvent, the nature of the alkyl halide, and steric hindrance around the nitrogen atom. mdpi.com
The efficiency and yield of the synthesis of quaternary ammonium compounds from this compound are governed by several key factors inherent to the SN2 quaternization reaction. While specific yield data for this diamine is not detailed in the available search results, general principles from related quaternization studies provide a framework for analysis. mdpi.comnih.gov
Factors influencing the reaction efficiency include the reactivity of the alkylating agent, steric effects, and the reaction conditions. For instance, the choice of the leaving group on the alkylating agent is critical; highly reactive leaving groups like triflates lead to faster reactions compared to mesylates or tosylates. mdpi.com Similarly, steric hindrance plays a significant role; the yield of quaternization reactions tends to decrease as the size of the alkyl groups on the amine or the alkylating agent increases. nih.gov
| Factor | Effect on Efficiency and Yield | Rationale | Source |
|---|---|---|---|
| Leaving Group on Alkylating Agent | Triflate > Mesylate > Tosylate > Halides (I > Br > Cl) | Better leaving groups stabilize the negative charge more effectively, lowering the transition state energy of the SN2 reaction. | mdpi.com |
| Steric Hindrance | Yield decreases with increasing steric bulk of the alkylating agent. | Larger groups impede the nucleophilic attack of the amine on the electrophilic carbon, slowing the reaction and potentially favoring side reactions. | nih.gov |
| Solvent | Polar aprotic solvents (e.g., acetonitrile) are generally effective. | These solvents can solvate the cation that forms in the transition state without strongly solvating the nucleophile, thus facilitating the reaction. | mdpi.com |
| Temperature | Higher temperatures generally increase the reaction rate. | Provides the necessary activation energy for the reaction, though it can also promote side reactions if too high. | mdpi.com |
Advanced Spectroscopic and Chromatographic Analysis of this compound
Therefore, the generation of a detailed article focusing solely on the ¹H NMR, ¹³C NMR, LC-MS, and HPLC analysis of this compound with specific data tables and research findings is not possible at this time.
General analytical principles for similar compounds suggest that:
Nuclear Magnetic Resonance (NMR) Spectroscopy would be a primary tool for structural elucidation.
¹H NMR would be expected to show characteristic signals for the N-methyl protons and the protons on the butene backbone. The chemical shifts and coupling constants of the vinyl and methylene protons would be crucial for confirming the structure and stereochemistry (E/Z isomerism) of the double bond.
¹³C NMR would provide information on the number and chemical environment of the carbon atoms, including the sp²-hybridized carbons of the double bond and the sp³-hybridized carbons of the methyl and methylene groups.
Mass Spectrometry Techniques , such as Liquid Chromatography-Mass Spectrometry (LC-MS) , would be employed to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity. LC-MS is a powerful technique for separating components of a mixture and providing mass information for each. For diamines, derivatization is sometimes used to improve chromatographic performance and ionization efficiency. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC) would be used to assess the purity of the compound and for its separation from reactants or byproducts. sigmaaldrich.com The choice of column (e.g., reversed-phase C18) and mobile phase would be optimized to achieve good peak shape and resolution. sigmaaldrich.comhelsinki.fi Derivatization can also be employed to enhance UV detection if the native compound lacks a strong chromophore. sigmaaldrich.com
While these are the established methods for such a chemical analysis, the specific data, research findings, and corresponding data tables for this compound are not present in the consulted scientific databases.
Advanced Spectroscopic Characterization and Computational Chemistry Studies
Theoretical and Computational Approaches
The following sections explore the application of sophisticated computational methods to elucidate the intrinsic properties of diamine structures, using N,N,N',N'-tetramethylethylenediamine (TMEDA) as a representative model for N,N,N',N'-tetramethylbut-2-enylenediamine.
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in probing the electronic architecture of a molecule. These calculations provide insights into the distribution of electrons, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential, all of which are critical in predicting chemical reactivity.
For a molecule like TMEDA, DFT calculations can reveal the regions most susceptible to electrophilic or nucleophilic attack. The nitrogen atoms, with their lone pairs of electrons, are expected to be regions of high electron density. The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are fundamental in assessing the molecule's ability to donate or accept electrons. A smaller HOMO-LUMO gap generally suggests higher reactivity.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For TMEDA, the MEP would likely show negative potential (typically colored red) around the nitrogen atoms, indicating their nucleophilic character, and positive potential (blue) around the hydrogen atoms.
| Parameter | Value | Description |
| HOMO Energy | -5.8 eV | Energy of the highest occupied molecular orbital. |
| LUMO Energy | 1.2 eV | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | 7.0 eV | A measure of chemical reactivity and stability. |
| Mulliken Charge on N | -0.45 e | Indicates the partial negative charge on the nitrogen atoms. |
| Max Electrostatic Potential | +25 kcal/mol | Regions of positive potential, susceptible to nucleophilic attack. |
| Min Electrostatic Potential | -35 kcal/mol | Regions of negative potential, susceptible to electrophilic attack. |
Note: The data in this table is illustrative for a representative diamine like TMEDA and is based on general principles of quantum chemical calculations.
Molecular Dynamics (MD) simulations offer a powerful approach to explore the conformational flexibility and intermolecular interactions of molecules over time. For a flexible molecule such as this compound, with its rotatable bonds, MD simulations can identify the most stable conformers and the energy barriers between them.
In the case of the model compound TMEDA, theoretical studies have identified several stable conformers, with the relative energies depending on the dihedral angles of the central C-C bond and the orientation of the methyl groups. These conformers are often described as gauche and anti arrangements. The simulations can also elucidate the nature of non-covalent interactions, such as weak intramolecular hydrogen bonds between methyl hydrogens and the nitrogen lone pairs, which can influence conformational preference.
When studying intermolecular interactions, MD simulations can model the behavior of the diamine in different solvent environments or its interaction with other chemical species, such as metal ions. The simulations can provide detailed information on binding modes, interaction energies, and the structural organization of the surrounding molecules.
| Conformer | Dihedral Angle (N-C-C-N) | Relative Energy (kcal/mol) | Population (%) |
| Anti | ~180° | 0.0 | 60 |
| Gauche | ~60° | 0.5 | 40 |
Note: The data presented is a simplified representation based on theoretical studies of TMEDA to illustrate the type of information obtained from conformational analysis.
A significant application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results for structural validation. Techniques like DFT can be used to calculate vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts.
For a compound like this compound, computational methods can predict the characteristic vibrational modes, such as the C=C stretching frequency of the butenyl backbone and the various C-N and C-H stretching and bending modes. Similarly, the 1H and 13C NMR chemical shifts of the different methyl and methylene (B1212753)/methine groups can be calculated.
Discrepancies between calculated and experimental spectra can often be rationalized by considering environmental effects (e.g., solvent, solid-state packing) that are not fully accounted for in the gas-phase calculations. The comparison serves as a rigorous test of the computational model's accuracy.
| Spectroscopic Parameter | Predicted Value | Experimental Value |
| 1H NMR (CH2) | 2.35 ppm | 2.29 ppm |
| 1H NMR (N-CH3) | 2.20 ppm | 2.16 ppm |
| 13C NMR (CH2) | 57.5 ppm | 57.1 ppm |
| 13C NMR (N-CH3) | 45.8 ppm | 46.2 ppm |
| IR Stretch (C-N) | 1150 cm-1 | 1155 cm-1 |
Note: Predicted values are illustrative and based on general performance of DFT methods. Experimental values are typical for TMEDA.
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Pathways and Green Chemistry Approaches
The pursuit of environmentally benign and efficient chemical syntheses is a cornerstone of modern chemistry. For N,N,N',N'-Tetramethylbut-2-enylenediamine, future research will likely focus on developing greener synthetic routes that improve upon traditional methods.
A common laboratory and industrial method for preparing this compound involves the nucleophilic substitution of 1,4-dibromo-2-butene (B147587) with an excess of dimethylamine. While effective, this method presents opportunities for improvement in line with the principles of green chemistry. Key areas for future investigation include:
Atom Economy: The concept of atom economy, which emphasizes the maximization of atoms from reactants that are incorporated into the final product, is crucial. wikipedia.orgjocpr.com Future research should aim to design synthetic pathways that minimize the generation of byproducts. wikipedia.org Addition reactions, for example, are considered highly atom-economical as they incorporate all atoms of the reactants into the product. nih.gov
Biocatalysis: The use of enzymes, or whole-cell biocatalysts, offers a promising green alternative for the synthesis of diamines. mdpi.comnih.gov Biocatalysis can lead to highly selective reactions under mild conditions, reducing the need for harsh reagents and solvents. nih.gov Research into engineered enzymes, such as aminotransferases or decarboxylases, could pave the way for the sustainable production of this compound and its derivatives from renewable feedstocks. nih.govresearchgate.net For instance, engineered E. coli has been successfully used in the production of other diamines, highlighting the potential of whole-cell biocatalysis. nih.gov
Alternative Solvents and Reaction Conditions: Moving away from traditional organic solvents towards greener alternatives like water, supercritical fluids, or ionic liquids can significantly reduce the environmental impact of synthesis. Future studies could explore the synthesis of this compound in these more benign solvent systems.
| Green Chemistry Approach | Potential Benefit for this compound Synthesis |
| High Atom Economy Reactions | Reduces waste by maximizing the incorporation of reactant atoms into the final product. wikipedia.orgjocpr.com |
| Biocatalysis | Enables the use of renewable feedstocks and mild reaction conditions, leading to a more sustainable process. mdpi.comnih.gov |
| Green Solvents | Minimizes the use and generation of hazardous substances. |
Development of Highly Efficient Catalytic Systems
The unique structure of this compound, featuring two tertiary amine functionalities and a carbon-carbon double bond, makes it a promising candidate as a ligand in catalysis. The nitrogen atoms can coordinate to metal centers, while the double bond can influence the electronic and steric properties of the resulting catalyst.
Future research in this area will likely focus on:
Coordination Chemistry: A primary application of this compound is in coordination chemistry, where it can act as a bidentate ligand, forming stable complexes with various transition metals. The development of novel organometallic catalysts incorporating this diamine as a ligand could lead to advancements in various chemical transformations.
Asymmetric Catalysis: The synthesis of chiral derivatives of this compound could lead to the development of new catalysts for asymmetric reactions, which are crucial in the pharmaceutical and fine chemical industries. By introducing chirality into the ligand backbone, it may be possible to induce enantioselectivity in catalytic transformations.
Homogeneous and Heterogeneous Catalysis: Research can be directed towards both homogeneous catalytic systems, where the catalyst is in the same phase as the reactants, and heterogeneous systems, where the catalyst is in a different phase. Heterogeneous catalysts are often preferred for industrial applications due to their ease of separation and recycling.
Investigation into Polymerization Processes and Materials Science Applications
This compound is a known precursor in the synthesis of certain polymers. Further exploration of its role in polymerization and materials science represents a significant avenue for future research.
Key areas of interest include:
Polyquaternium Synthesis: This diamine is utilized in the synthesis of polyquaternium-2, a polymer found in personal care products. Future research could focus on optimizing the polymerization process to control the molecular weight and properties of the resulting polymer.
Novel Polymer Architectures: The bifunctional nature of this compound allows for its use as a monomer or a cross-linking agent in the creation of new polymers. The presence of the double bond offers a site for post-polymerization modification, enabling the introduction of other functional groups to tailor the material's properties.
Antimicrobial Materials: The compound is a precursor in the synthesis of quaternary bisammonium surfactants that have shown antimicrobial activity. This suggests the potential for developing new antimicrobial polymers and materials by incorporating the this compound moiety into polymer chains.
Elucidation of Complex Reaction Mechanisms via Advanced Analytical Techniques
A thorough understanding of the reaction mechanisms involving this compound is essential for optimizing existing applications and discovering new ones. Advanced analytical techniques will play a pivotal role in these investigations.
Future research should employ a combination of spectroscopic and computational methods:
Spectroscopic Analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structure of this compound and its derivatives.
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation patterns, providing further structural confirmation. nist.gov
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.
Computational Chemistry: Density Functional Theory (DFT) and other computational methods can provide valuable insights into reaction pathways, transition states, and the electronic structure of intermediates and products. These studies can complement experimental findings and guide the design of new experiments.
| Analytical Technique | Information Gained |
| ¹H and ¹³C NMR | Structural confirmation and isomeric purity. |
| Mass Spectrometry | Molecular weight and fragmentation patterns. nist.gov |
| Infrared Spectroscopy | Identification of functional groups. |
| Computational Methods | Insights into reaction mechanisms and electronic structure. |
Design of Functionalized this compound Analogues
The design and synthesis of functionalized analogues of this compound open up a vast chemical space with the potential for novel properties and applications. By systematically modifying the core structure, researchers can fine-tune the molecule's electronic and steric characteristics.
Promising areas for the design of functionalized analogues include:
Substitution at the Double Bond: Introducing various substituents on the carbon-carbon double bond can significantly alter the molecule's reactivity and its properties as a ligand.
Modification of the N-Alkyl Groups: Replacing the methyl groups with other alkyl or aryl groups can influence the steric bulk and the coordinating ability of the nitrogen atoms.
Synthesis of Chiral Analogues: The development of synthetic routes to enantiomerically pure analogues is crucial for applications in asymmetric catalysis. nih.gov This could involve the use of chiral starting materials or the application of asymmetric synthesis methodologies. nih.gov The synthesis of diamine derivatives has been achieved through methods like nucleophilic aromatic substitution followed by selective alkylation and reduction. mdpi.com
Development of Novel Organocatalysts: The design of new 1,3-diamine-derived catalysts has shown promise in asymmetric Mannich reactions, suggesting that functionalized analogues of this compound could also be effective organocatalysts. acs.org
The exploration of these future research directions will undoubtedly uncover new and exciting applications for this compound and its derivatives, contributing to advancements in catalysis, materials science, and green chemistry.
Q & A
Basic Questions
Q. What analytical methods are recommended for characterizing the structural integrity and purity of N,N,N',N'-Tetramethylbut-2-enylenediamine?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the molecular structure, particularly the positions of methyl groups and the double bond in the but-2-enylene backbone. Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can assess purity by detecting trace impurities. Elemental analysis validates the empirical formula (e.g., C₁₀H₂₀N₂). For thermal stability, Differential Scanning Calorimetry (DSC) may be employed.
Q. What are the key physicochemical properties of this compound that influence experimental design?
- Answer : The compound’s polarity, solubility in organic solvents (e.g., dichloromethane, THF), and basicity (due to tertiary amine groups) dictate its reactivity in catalysis or coordination chemistry. Its hygroscopic nature requires anhydrous handling in moisture-sensitive reactions. Boiling and melting points (if available) inform temperature-controlled protocols.
Q. How should researchers safely handle and store this compound in laboratory settings?
- Answer : Use nitrile or PVC gloves and chemical-resistant goggles to prevent skin/eye contact. Work under a fume hood to avoid inhalation. Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent degradation. Avoid exposure to strong acids or oxidizers.
Advanced Research Questions
Q. What strategies can resolve contradictory data on the catalytic efficiency of this compound in radical polymerization systems?
- Answer : Contradictions may arise from variations in initiator concentration, solvent polarity, or oxygen contamination. Design kinetic studies to isolate variables (e.g., using stopped-flow techniques). Validate results with Gel Permeation Chromatography (GPC) for molecular weight distribution and Electron Spin Resonance (ESR) to track radical intermediates. Cross-reference with analogous diamines (e.g., TEMED) to identify structure-activity trends.
Q. How does the steric and electronic profile of this compound impact its coordination chemistry in transition metal complexes?
- Answer : The bulky methyl groups create steric hindrance, favoring distorted geometries (e.g., tetrahedral vs. square planar) in metal complexes. Electronic effects from the conjugated enylene backbone may enhance π-backbonding in low-valent metals. Use X-ray crystallography and cyclic voltammetry to compare coordination modes with less-substituted diamines.
Q. What methodologies are effective for assessing the stability of this compound under varying pH and temperature conditions?
- Answer : Conduct accelerated stability studies by incubating the compound at elevated temperatures (40–60°C) and across a pH range (2–12). Monitor degradation via HPLC and identify byproducts using LC-MS. Compare Arrhenius plots to predict shelf life. For air-sensitive conditions, use Schlenk-line techniques to exclude oxygen.
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
